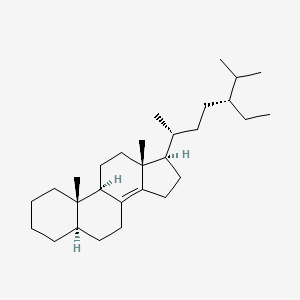

(24R)-ETHYLCHOLEST-8(14)-ENE

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (24R)-ETHYLCHOLEST-8(14)-ENE involves several steps, starting from simpler sterol precursorsSpecific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial for the successful synthesis of this compound .

Industrial Production Methods

Industrial production of this compound often involves the extraction and purification from natural sources, such as plant sterols. The process includes several stages of extraction, purification, and chemical modification to obtain the desired compound in high purity .

Analyse Des Réactions Chimiques

Types of Reactions

(24R)-ETHYLCHOLEST-8(14)-ENE undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and properties .

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The reaction conditions, such as solvent choice and temperature, play a significant role in determining the reaction’s outcome .

Major Products

The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation may yield ketones or alcohols, while reduction can produce saturated hydrocarbons .

Applications De Recherche Scientifique

(24R)-ETHYLCHOLEST-8(14)-ENE has various scientific research applications across multiple fields:

Mécanisme D'action

The mechanism of action of (24R)-ETHYLCHOLEST-8(14)-ENE involves its interaction with specific molecular targets and pathways. It is known to modulate the activity of enzymes involved in cholesterol metabolism and inflammation. The compound’s effects are mediated through its binding to sterol regulatory elements and other cellular receptors .

Comparaison Avec Des Composés Similaires

Similar Compounds

Uniqueness

(24R)-ETHYLCHOLEST-8(14)-ENE is unique due to its specific structural features, such as the ethyl group at C24 and the double bond at C8(14). These structural elements contribute to its distinct chemical properties and biological activities, setting it apart from other similar compounds .

Activité Biologique

(24R)-ETHYLCHOLEST-8(14)-ENE is a sterol compound that has garnered attention for its potential biological activities, particularly in the fields of biochemistry and pharmacology. This article aims to present a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its unique structural features, including an ethyl group at the C24 position and a double bond between C8 and C14. These structural characteristics contribute to its distinct chemical properties and biological activities. The compound's synthesis typically involves several steps starting from simpler sterol precursors, which can be extracted from natural sources or synthesized in the laboratory .

The biological activity of this compound is primarily mediated through its interactions with various molecular targets:

- Cholesterol Metabolism : This compound modulates the activity of enzymes involved in cholesterol metabolism, potentially influencing lipid profiles in biological systems .

- Inflammatory Response : It may also play a role in regulating inflammatory pathways, which could have implications for conditions characterized by chronic inflammation .

1. Antitumor Activity

Recent studies have highlighted the antitumor potential of sterols similar to this compound. For instance, certain derivatives have been shown to exhibit cytotoxic effects against various cancer cell lines, including lung and melanoma cells . This suggests that this compound may also possess similar properties.

2. Cholesterol-Lowering Effects

Research indicates that compounds related to this compound can lower serum cholesterol levels by inhibiting cholesterol absorption in the intestines. This effect is particularly significant for individuals with hypercholesterolemia . The compound's ability to influence lipid metabolism makes it a candidate for further investigation in hyperlipidemia management.

3. Anti-inflammatory Properties

The modulation of inflammatory pathways by this compound suggests potential therapeutic applications in inflammatory diseases. Studies have indicated that sterols can reduce markers of inflammation, thereby providing a basis for their use in treating conditions like arthritis and cardiovascular diseases .

Case Studies

Several case studies have investigated the effects of this compound and related compounds:

- Study on Cancer Cell Lines : A study involving various sterol derivatives demonstrated significant cytotoxicity against P388 cell lines, indicating potential for development as an anticancer agent .

- Cholesterol Absorption Study : In clinical trials, plant sterols similar to this compound were administered to patients with elevated cholesterol levels, resulting in a notable reduction in total cholesterol and LDL levels after consistent intake .

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Ethyl group at C24 | Cholesterol-lowering, anti-inflammatory |

| Sitosterol | No ethyl group | Cholesterol-lowering |

| Campesterol | Methyl group at C24 | Cholesterol-lowering |

This table illustrates how this compound compares with other sterols regarding structure and biological activity.

Propriétés

IUPAC Name |

(5R,9R,10S,13R,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H50/c1-7-22(20(2)3)12-11-21(4)25-15-16-26-24-14-13-23-10-8-9-18-28(23,5)27(24)17-19-29(25,26)6/h20-23,25,27H,7-19H2,1-6H3/t21-,22-,23-,25-,27+,28+,29-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYEPNQUMDGDLRJ-ZOVSLEGHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CCC(C)C1CCC2=C3CCC4CCCCC4(C3CCC12C)C)C(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](CC[C@@H](C)[C@H]1CCC2=C3CC[C@H]4CCCC[C@@]4([C@H]3CC[C@]12C)C)C(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H50 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.